

An In-depth Technical Guide to (Z)-Rilpivirine: Synthesis and Chemical Properties

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Compound of Interest

Compound Name: (Z)-Rilpivirine

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Introduction

Rilpivirine, a diarylpyrimidine non-nucleoside reverse transcriptase inhibitor (NNRTI), is a key therapeutic agent in the management of HIV-1 infection. It is commercially available as the (E)-isomer, which is the pharmacologically active form. During the synthesis of (E)-Rilpivirine, the geometric (Z)-isomer is often formed as a significant impurity. Understanding the synthesis, chemical properties, and control of **(Z)-Rilpivirine** is crucial for ensuring the quality, safety, and efficacy of the final drug product. This technical guide provides a comprehensive overview of the synthesis and chemical properties of **(Z)-Rilpivirine**, tailored for professionals in drug development and research.

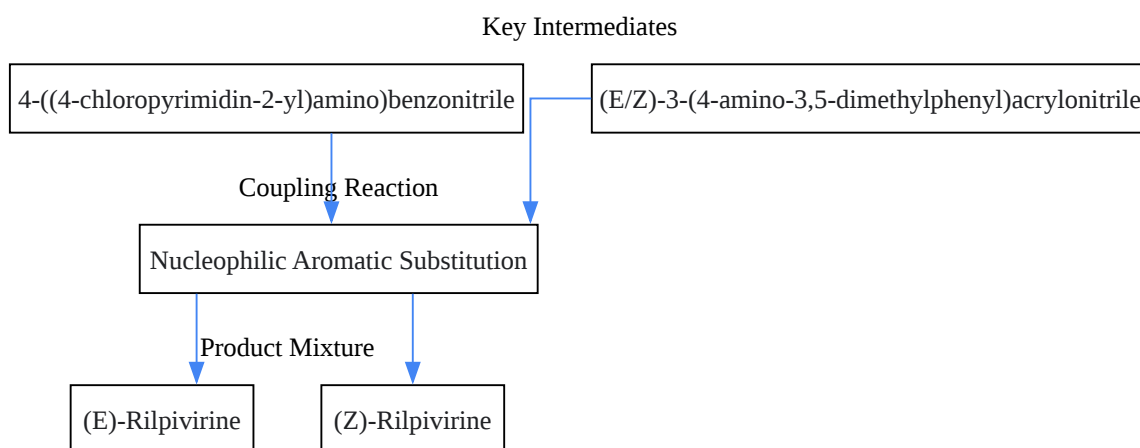
Synthesis of (Z)-Rilpivirine

The synthesis of Rilpivirine as a mixture of (E) and (Z) isomers typically involves the coupling of two key intermediates: 4-((4-chloropyrimidin-2-yl)amino)benzonitrile and (E/Z)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile^{[1][2][3]}. The formation of the (Z)-isomer is a common outcome in the Wittig or similar olefination reactions used to create the cyanoethenyl group, or it can be induced by photochemical isomerization^{[4][5]}.

While a direct, stereoselective synthesis for **(Z)-Rilpivirine** is not commonly reported, its isolation from the E/Z mixture is a well-documented process. The general synthetic approach leading to the mixture is outlined below.

General Synthetic Pathway

The final step in the synthesis of Rilpivirine involves a nucleophilic aromatic substitution reaction. The reaction is often carried out at elevated temperatures, and the resulting product is a mixture of the (E) and (Z) isomers, with the (E) isomer being the major product[1][2][3].



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Caption: General synthetic pathway for Rilpivirine isomers.

Isolation and Purification of (Z)-Rilpivirine

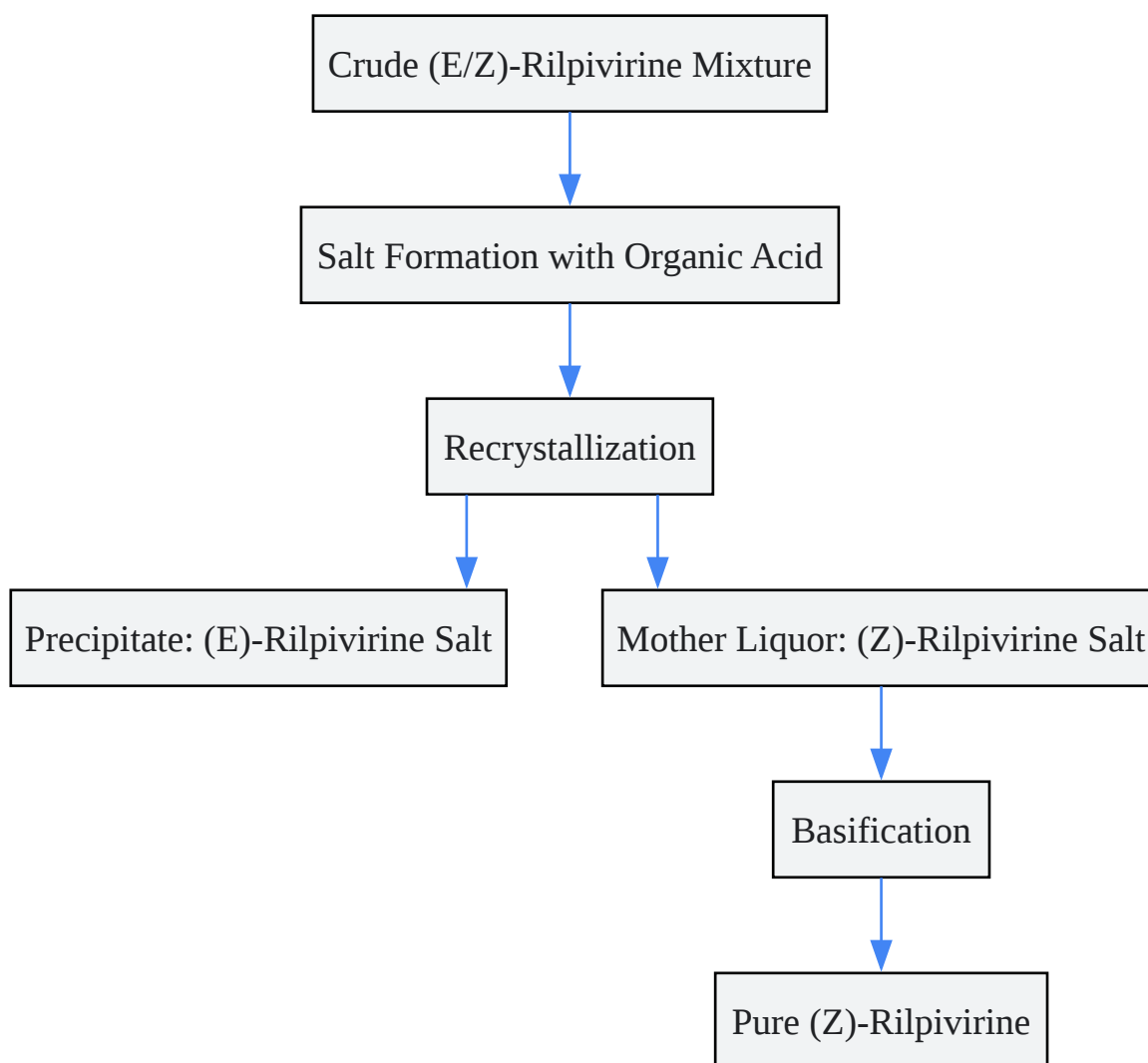
The separation of the (Z)-isomer from the (E)-isomer can be challenging due to their similar physical properties. A patented method describes an effective purification process involving salt formation and recrystallization. This process leverages the differential solubility of the organic acid salts of the two isomers[6].

Experimental Protocol: Isolation of (Z)-Rilpivirine[6]

- **Salt Formation:** The crude mixture of (E) and **(Z)-Rilpivirine** is dissolved in a suitable organic solvent (e.g., methanol, ethanol, acetonitrile). An organic acid, such as maleic acid,

benzenesulfonic acid, or p-toluenesulfonic acid, is added to the solution to form the corresponding salts.

- Recrystallization: The mixture of salts is then recrystallized from a mixed solvent system, typically an organic solvent and water. The salt of the (E)-isomer, being less soluble, precipitates out of the solution upon cooling.
- Isolation of (Z)-Isomer Salt: The mother liquor, enriched with the more soluble salt of the (Z)-isomer, is collected.
- Liberation of the Free Base: The salt of the (Z)-isomer is then treated with a base (e.g., sodium hydroxide, potassium carbonate) to liberate the free base of **(Z)-Rilpivirine**.
- Purification: Further purification of the **(Z)-Rilpivirine** can be achieved by techniques such as column chromatography or preparative HPLC[7].



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Caption: Workflow for the isolation of **(Z)-Rilpivirine**.

Chemical Properties of (Z)-Rilpivirine

The chemical properties of **(Z)-Rilpivirine** are critical for its identification, characterization, and control in pharmaceutical formulations. While extensive data is available for the (E)-isomer, specific data for the (Z)-isomer is less common in the public domain. The following table summarizes the available and inferred chemical properties of both isomers for comparison.

Property	(Z)-Rilpivirine	(E)-Rilpivirine	Reference
Molecular Formula	C ₂₂ H ₁₈ N ₆	C ₂₂ H ₁₈ N ₆	[8][9]
Molecular Weight	366.42 g/mol	366.42 g/mol	[8][9]
CAS Number	500287-94-5	500287-72-9	[8]
Appearance	Yellow Solid	Yellow Solid	[10]
Melting Point	Data not available	238-240 °C	[10]
Solubility	Soluble in Methanol	Slightly soluble in acetone and DMSO; very slightly soluble in water.	[9][10]
pKa (Strongest Basic)	Data not available	4.44	[11]
logP	Data not available	3.8	[11]

Spectroscopic Data

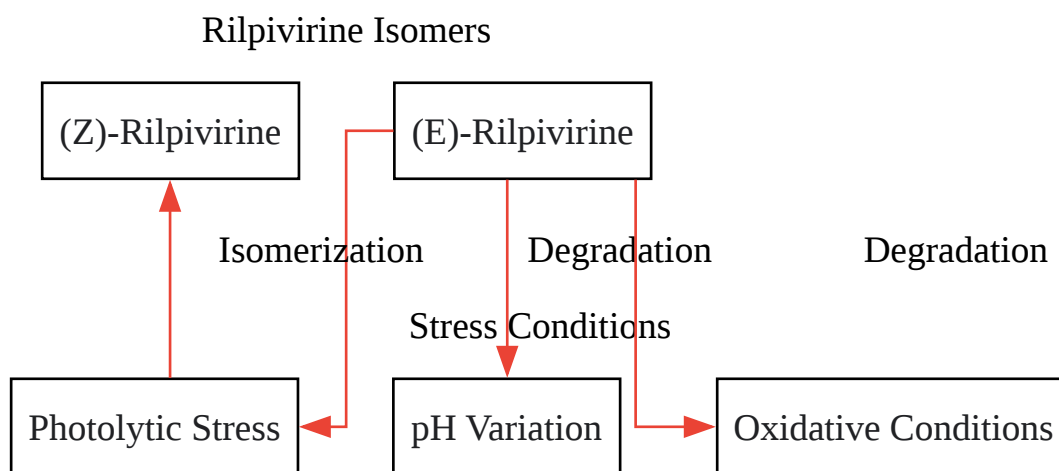
Spectroscopic analysis is essential for the structural elucidation and differentiation of the (E) and (Z) isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectra of the (E) and (Z) isomers are expected to show distinct differences in the chemical shifts and coupling constants of the vinylic protons of the cyanoethenyl group. For the (E)-isomer, a larger coupling constant (typically >15 Hz) is expected for the trans protons, while the (Z)-isomer would exhibit a smaller coupling constant (typically <12 Hz) for the cis protons. While specific NMR data for the pure (Z)-isomer is not readily available in the cited literature, analysis of the E/Z mixture would reveal these characteristic signals. A study on the solid-state NMR of Rilpivirine hydrochloride provides detailed analysis, which is presumed to be for the (E)-isomer[12].

Infrared (IR) Spectroscopy: The IR spectra of both isomers are expected to be very similar, showing characteristic peaks for the nitrile (C≡N) stretch, C=C and C=N stretches of the aromatic and pyrimidine rings, and N-H stretches. A detailed study of the FTIR spectra of Rilpivirine in various solvents has been reported, which can serve as a reference for the general spectral features of the molecule[13][14].

Stability

The (Z)-isomer of Rilpivirine can be formed from the (E)-isomer under photolytic stress[4][15]. Forced degradation studies have shown that photodegradation of (E)-Rilpivirine leads to the formation of the (Z)-isomer[4][15]. This highlights the importance of protecting Rilpivirine and its formulations from light to prevent the formation of this impurity. The stability of Rilpivirine is also affected by pH and oxidative conditions[4][15].



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Caption: Stability profile of Rilpivirine under various stress conditions.

Conclusion

(Z)-Rilpivirine is a critical process-related impurity in the manufacturing of the active pharmaceutical ingredient (E)-Rilpivirine. Its formation is inherent to the common synthetic routes and can also be induced by external factors such as light. The control and monitoring of the (Z)-isomer are paramount for ensuring the quality and safety of Rilpivirine drug products. This technical guide has provided an in-depth overview of the synthesis, isolation, and chemical properties of **(Z)-Rilpivirine**. While a dedicated synthesis for the (Z)-isomer is not prevalent, methods for its isolation and purification from isomeric mixtures are established. Further research to fully characterize the physicochemical and spectroscopic properties of pure **(Z)-Rilpivirine** would be beneficial for the development of more robust analytical methods and a deeper understanding of its potential impact.

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